Evidence 1: Dual Cross-Channel Inhibition—Simultaneous Blockade of N-Type Ca²⁺ and TTX-S Na⁺ Channels, Differentiating HWTX-I from Single-Target ω-Conotoxins and Huwentoxin-IV
In whole-cell patch-clamp recordings on adult rat dorsal root ganglion (DRG) neurons, HWTX-I simultaneously reduced peak currents of N-type Ca²⁺ channels (IC₅₀ ≈ 100 nM) and TTX-S Na⁺ channels (IC₅₀ ≈ 55 nM), while producing no detectable effect on TTX-R Na⁺ channels [1]. This dual activity is unique among spider toxins: ω-conotoxin MVIIA blocks only N-type Ca²⁺ channels and lacks sodium channel activity; ω-conotoxin GVIA is likewise a pure N-type calcium channel antagonist; Huwentoxin-IV (HWTX-IV) blocks hNav1.7 sodium channels (IC₅₀ ~17–26 nM) but shows no significant calcium channel inhibition. The BBRC 2007 study explicitly identifies HWTX-I as 'the first discovered toxin with cross channel activities from the spider O. huwena venom' [1].
| Evidence Dimension | Cross-channel inhibitory activity (dual N-type Ca²⁺ and TTX-S Na⁺ blockade) in rat DRG neurons |
|---|---|
| Target Compound Data | N-type Ca²⁺ IC₅₀ ≈ 100 nM; TTX-S Na⁺ IC₅₀ ≈ 55 nM; No effect on TTX-R Na⁺ channels |
| Comparator Or Baseline | ω-Conotoxin MVIIA: N-type Ca²⁺ block only, no Na⁺ activity; ω-Conotoxin GVIA: N-type Ca²⁺ block only; Huwentoxin-IV: Nav1.7 Na⁺ IC₅₀ ~17–26 nM, no Ca²⁺ activity |
| Quantified Difference | HWTX-I is the only member among these in-class peptides demonstrated to inhibit both channel types in the same preparation; ω-conotoxins lack any sodium channel activity |
| Conditions | Whole-cell patch clamp on acutely isolated adult rat DRG neurons; voltage steps from -90 mV holding potential; HWTX-I purity >98% by RP-HPLC |
Why This Matters
For researchers requiring simultaneous interrogation of both N-type Ca²⁺ and TTX-S Na⁺ channel contributions to synaptic transmission or nociceptive signaling, HWTX-I is the only spider-derived pharmacological tool capable of dual-channel blockade in a single application, eliminating the need for toxin cocktails that introduce confounding pharmacokinetic variables.
- [1] Wang M, Guan X, Liang S. The cross channel activities of spider neurotoxin huwentoxin-I on rat dorsal root ganglion neurons. Biochem Biophys Res Commun. 2007;357(3):579-583. doi:10.1016/j.bbrc.2007.02.168 View Source
